9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Description
Historical Context and Discovery
The historical development of 9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione can be traced through the broader evolution of spirocyclic chemistry and diketopiperazine research. The compound was first cataloged in chemical databases in the early 2000s, with its initial creation date recorded as March 26, 2005, in the PubChem database. This timing coincides with a period of increased interest in spirocyclic scaffolds within pharmaceutical research, as scientists began to recognize the unique three-dimensional architectures that these compounds could provide for drug discovery efforts.
The systematic study of related spirocyclic diketopiperazines gained momentum during the 2010s, particularly with research into 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones and their biological activities. The compound has been the subject of ongoing research modifications, with its most recent database update occurring on May 24, 2025. The development of synthetic methodologies for producing this class of compounds has been driven by their potential therapeutic applications, particularly in anticonvulsant and anti-inflammatory research areas.
Early synthetic approaches to this compound class were developed through adaptations of classical diketopiperazine synthesis methods, combined with innovative spirocyclization techniques. The historical progression of research has shown an evolution from simple structural characterization to more sophisticated investigations of biological activity and synthetic utility. This compound serves as a representative example of how specialized heterocyclic chemistry has expanded to encompass complex polycyclic architectures with enhanced molecular diversity.
Nomenclature and Classification
This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for spirocyclic compounds. The compound name explicitly describes its structural features, beginning with the methyl substitution at position 9, followed by the diaza designation indicating two nitrogen atoms within the spirocyclic framework. The spiro[4.5]decane portion of the name denotes the characteristic spiro junction connecting a five-membered ring to a six-membered ring, totaling ten carbon atoms in the combined ring system.
The systematic classification places this compound within several important chemical categories. It belongs to the broader class of diketopiperazines, which are cyclic dipeptide derivatives characterized by their six-membered ring containing two amide groups. Additionally, it is classified as a spirocyclic compound due to its unique structural arrangement where two rings are connected through a single shared carbon atom. The presence of nitrogen heteroatoms further categorizes it as a diazaspiro compound, distinguishing it from purely carbocyclic spirocycles.
Alternative nomenclature systems have assigned various identifiers to this compound, including the Chemical Abstracts Service number 22049-24-7 and the National Service Center designation NSC260636. The compound is also recognized under research codes such as F2147-0979 and the Distributed Structure-Searchable Toxicity database identifier DTXSID10312707. These multiple naming conventions reflect the compound's presence across diverse research databases and its relevance to different scientific communities, from synthetic organic chemistry to biological screening programs.
| Nomenclature System | Identifier | Database/Organization |
|---|---|---|
| IUPAC Name | This compound | International Union of Pure and Applied Chemistry |
| Chemical Abstracts Service Number | 22049-24-7 | Chemical Abstracts Service |
| National Service Center Code | NSC260636 | National Cancer Institute |
| Research Code | F2147-0979 | Chemical Supplier Systems |
| Toxicity Database Identifier | DTXSID10312707 | Distributed Structure-Searchable Toxicity Database |
Occurrence and Distribution in Chemical Literature
The distribution of this compound throughout chemical literature reveals its significance across multiple research domains and commercial applications. The compound appears prominently in major chemical databases, including PubChem where it is catalogued as compound identification number 319109. Its presence extends to specialized chemical supplier databases, indicating commercial availability for research purposes through companies such as AChemBlock, which lists the compound with 95% purity specifications.
Chemical literature surveys demonstrate that this compound serves as both a synthetic target and a building block for more complex molecular architectures. Research publications have documented its appearance in studies focused on anticonvulsant drug development, where related 6-aryl-9-substituted derivatives have shown promising biological activity. The compound's molecular formula C9H14N2O2 and molecular weight of 182.22 grams per mole have been consistently reported across multiple independent sources, confirming its structural identity and purity standards.
International chemical databases have cataloged extensive physical and chemical property data for this compound, including computed descriptors such as its Simplified Molecular Input Line Entry System representation and International Chemical Identifier codes. The widespread documentation of these properties across diverse databases suggests active research interest and potential commercial significance. Chemical literature also indicates that this compound has been incorporated into various synthetic methodologies, particularly those aimed at constructing spirocyclic frameworks for pharmaceutical applications.
The compound's occurrence in patent literature and specialized research publications demonstrates its relevance to intellectual property considerations within pharmaceutical research. Multiple chemical suppliers maintain inventory records for this compound, suggesting sustained demand from research institutions and pharmaceutical companies engaged in spirocyclic chemistry investigations. This broad distribution pattern indicates that this compound has achieved recognition as a valuable research tool within the scientific community.
Significance in Spirocyclic Chemistry Research
The significance of this compound within spirocyclic chemistry research stems from its role as a representative member of the diazaspiro compound family, which has demonstrated considerable potential in medicinal chemistry applications. Spirocyclic architectures like this compound offer unique three-dimensional structural features that can enhance molecular complexity and provide novel binding interactions with biological targets. The spirocyclic nature of the molecule often imparts interesting conformational properties, which can influence its biological activity and interactions with other molecules.
Research investigations have revealed that compounds within this structural class exhibit diverse pharmacological effects, making them valuable targets for drug discovery programs. Studies on related 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane derivatives have demonstrated significant anticonvulsant activity, with some compounds showing potency levels superior to established reference drugs. Specifically, research has identified derivatives with median effective dose values of 0.0043 millimoles per kilogram in seizure prevention models, representing substantial improvements over traditional anticonvulsant medications.
The synthetic accessibility of this compound and related compounds has made them attractive scaffolds for medicinal chemistry optimization programs. Advanced synthetic methodologies have been developed for constructing these spirocyclic frameworks, including approaches that utilize nitrile lithiation and alkylation chemistry for methyl-substituted systems. These synthetic advances have enabled systematic structure-activity relationship studies that guide the development of more potent and selective derivatives.
Contemporary research has also explored the anti-inflammatory potential of compounds within this chemical class, with studies demonstrating significant activity in mouse models of inflammation. The most powerful anti-inflammatory effects have been observed in 9-N-methyl acetate derivatives, suggesting that specific substitution patterns can dramatically influence biological activity. This structure-activity relationship data has important implications for rational drug design efforts targeting inflammatory conditions.
| Research Application | Key Findings | Reference Activity |
|---|---|---|
| Anticonvulsant Activity | Median effective dose of 0.0043 mmol/kg in seizure models | 14-fold more potent than Phenobarbital |
| Anti-inflammatory Effects | Significant activity in mouse inflammation models | Enhanced activity with 9-N-methyl acetate substitution |
| Synthetic Methodology | Accessible through nitrile lithiation and alkylation | Enables systematic derivative preparation |
| Structure-Activity Studies | Substitution patterns influence biological potency | Guides rational drug design approaches |
Properties
IUPAC Name |
9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-11-6-7(12)10-9(8(11)13)4-2-3-5-9/h2-6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEIXGWEQIILBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2(C1=O)CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312707 | |
| Record name | 9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22049-24-7 | |
| Record name | NSC260636 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in the study of spirocyclic compounds due to its unique structural characteristics.
- Reactivity : The compound can undergo various chemical reactions such as oxidation and reduction, allowing researchers to explore its derivatives and their properties .
Biology
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activities, making it a candidate for developing new antibiotics .
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with preliminary studies suggesting it may inhibit cancer cell proliferation through specific molecular interactions .
Medicine
- Therapeutic Applications : Due to its unique structure and reactivity, this compound is being studied for potential therapeutic uses. Its derivatives have shown promise in treating neurological disorders .
- Anticonvulsant Activity : Certain derivatives exhibit potent anticonvulsant properties, outperforming traditional medications like phenobarbital in efficacy tests .
| Compound | ED50 (mmol/kg) | Reference Drug Comparison |
|---|---|---|
| 6g | 0.0043 | 14x more potent than Phenobarbital (0.06 mmol/kg) |
| 6e | 0.019 | 1.8x more potent than Diphenylhydantoin (0.034 mmol/kg) |
Industry
- Material Development : The compound is utilized in developing new materials with specialized properties, contributing to advancements in various industrial applications .
- Specialty Chemicals : It plays a role in producing specialty chemicals that have unique applications across different sectors .
Anticonvulsant Screening
A study on derivatives of this compound demonstrated significant anticonvulsant activity in animal models with minimal neurotoxicity observed . This highlights its potential as a safer alternative for treating seizures.
Mechanistic Insights
Research has shown that certain derivatives bind to neuronal voltage-sensitive sodium channels, which is critical for their anticonvulsant action. This binding profile correlates with the observed efficacy in seizure models .
Mechanism of Action
The mechanism of action of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Alaptide
Key Observations:
Substituent Impact on Physicochemical Properties :
- Methyl vs. Hydroxymethyl : Alaptide’s methyl group at C8 contributes to equatorial positioning and moderate lipophilicity, whereas the hydroxymethyl analogue introduces polarity and additional hydrogen bonding (O–H···O), altering crystal packing .
- Aryl Substituents : Phenyl-substituted derivatives (e.g., 5a, 5d) exhibit higher melting points (73–162°C) due to π-π stacking and van der Waals interactions .
Ring Size and Spiro Junction :
- Spiro[5.5] systems (e.g., 5d) show enhanced thermal stability compared to spiro[4.5] systems, likely due to reduced ring strain and increased molecular rigidity .
Synthetic Yields :
Key Observations:
- Permeation Enhancement : Both alaptide and its dimethyl analogue enhance drug permeation via transient disruption of skin lipid bilayers, with alaptide showing a steady-state enhancement ratio of 2.3 .
- Cytotoxicity: None of the tested spiro-DKPs exhibit significant cytotoxicity in vitro, supporting their safety for topical use .
Crystallographic and Hydrogen-Bonding Variations
- Alaptide vs. Hydroxymethyl Analogue : While both form N–H···O hydrogen-bonded chains, the hydroxymethyl derivative (FEPFOV) forms additional O–H···O interactions, creating distinct crystal packing motifs .
- Impact on Solubility : Polar substituents (e.g., hydroxymethyl) improve aqueous solubility but may reduce membrane permeability compared to alaptide’s methyl group .
Biological Activity
9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is a complex organic compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms and a methyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an anticonvulsant and analgesic agent.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 168.19 g/mol. The spirocyclic framework allows for interesting conformational dynamics that influence its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several methodologies, including alkylation and cyclization reactions. The presence of carbonyl groups in its structure enhances its reactivity, making it a versatile building block in organic synthesis.
Anticonvulsant Properties
Research has demonstrated that this compound exhibits significant anticonvulsant activity. In a study evaluating various derivatives of diazaspiro compounds, this compound showed an effective ED50 value of in the maximal electroshock seizure (MES) model, indicating it is approximately 14 times more potent than the reference drug phenobarbital .
Analgesic Effects
The compound has also been investigated for its analgesic effects. In preclinical models, it demonstrated the ability to reduce pain responses significantly, suggesting potential applications in pain management therapies .
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with neurotransmitter systems involved in seizure activity and pain pathways. Studies have indicated that the compound may modulate receptor activity or influence neurotransmitter release .
Comparative Analysis with Related Compounds
A comparative analysis of several diazaspiro compounds reveals that structural modifications significantly impact biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methyl substitution at nitrogen positions | Anticonvulsant and analgesic effects |
| 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione | Additional carbonyl groups | Enhanced reactivity and potential applications |
| 6-Aryl-9-substituted diazaspiro compounds | Contains aryl substituents | Variable biological activities depending on substituents |
Case Studies
- Anticonvulsant Screening : In a study involving various diazaspiro derivatives, this compound was tested alongside other compounds for anticonvulsant properties using the pentylenetetrazol (PTZ) model. Results indicated superior efficacy compared to traditional anticonvulsants .
- Pain Management Research : A recent investigation into the analgesic properties of diazaspiro compounds highlighted this compound's effectiveness in reducing nociceptive responses in animal models .
Q & A
Q. What are the common synthetic routes for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, and what key intermediates should be prioritized?
The synthesis typically involves spirocyclic lactam formation via cyclocondensation or intramolecular cyclization. For example, analogous diazaspiro compounds are synthesized using maleimide derivatives in Diels-Alder reactions or by reacting oxiranes with amines under anhydrous conditions . Key intermediates include 6,6-diphenylfulvene (for spiro scaffold assembly) and methyl-substituted amines for nitrogen functionalization. Solvent choice (e.g., anhydrous THF) and temperature control (60–80°C) are critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. What analytical techniques are essential for structural validation of this compound?
A multi-technique approach is required:
- X-ray crystallography : Resolves spirocyclic conformation and stereochemistry (e.g., isopropylidene-protected derivatives in ) .
- 1H/13C-NMR : Identifies methyl group environments (δ 1.2–1.5 ppm for CH3) and lactam carbonyl signals (δ 170–175 ppm) .
- HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., [M+H]+ peaks in LCMS) .
Cross-validate with IR spectroscopy for carbonyl stretches (1650–1750 cm⁻¹) and elemental analysis for C/H/N ratios .
Q. How should researchers handle safety and stability concerns during synthesis?
Refer to OSHA/NIOSH guidelines for hazardous intermediates (e.g., epoxides or anhydrides). Use inert atmospheres (N2/Ar) for moisture-sensitive steps and store the compound at –20°C in amber vials to prevent lactam hydrolysis. MSDS data for analogous spiro compounds highlight irritant properties; use PPE (gloves, goggles) and fume hoods .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this spiro compound?
Discrepancies often arise from dynamic effects (e.g., ring puckering). For example, X-ray data in shows a rigid spiro structure, while NMR may indicate conformational averaging. Use variable-temperature NMR (VT-NMR) to detect coalescence temperatures or employ DFT calculations (B3LYP/6-31G*) to model energy barriers . If crystallographic data conflicts with elemental analysis, repeat synthesis under rigorously anhydrous conditions to exclude hydrate formation .
Q. What factorial design strategies optimize reaction yields in diazaspiro synthesis?
A 2^k factorial design is effective for screening variables:
- Factors : Temperature (60–100°C), catalyst loading (0.5–2 mol%), solvent polarity (THF vs. DMF).
- Responses : Yield, purity, reaction time.
Orthogonal arrays (e.g., L9 Taguchi) minimize experimental runs while maximizing data resolution. For example, highlights regression analysis to model yield as a function of amine equivalents and pH . Use ANOVA to identify significant factors (p < 0.05) and optimize via response surface methodology (RSM).
Q. How can biological activity data be contextualized for structure-activity relationship (SAR) studies?
Screen against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213) and viruses (e.g., BVDV) using protocols in . Compare with analogs like 7-oxa-9-aza-spiro[4.5]decane-6,10-dione to assess the impact of methyl substitution on bioactivity. Use molecular docking (AutoDock Vina) to predict binding to bacterial dihydrofolate reductase or viral proteases . For contradictory bioassay results, validate via dose-response curves (IC50/EC50) and check for cytotoxicity in mammalian cell lines (e.g., HEK293) .
Methodological Challenges
Q. What strategies mitigate enantiomeric impurities in asymmetric synthesis?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Jacobsen’s salen complexes) can enforce stereocontrol. For example, uses dioxiranes for asymmetric epoxidation, which could be adapted for spiro ring formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents .
Q. How can COMSOL Multiphysics enhance process simulation for scale-up?
Model reaction kinetics and mass transfer using the "Chemical Reaction Engineering Module." Input Arrhenius parameters (from DSC/TGA) to predict thermal runaway risks. Use AI-driven optimization (e.g., Bayesian networks) to refine reactor design (CSTR vs. PFR) and minimize byproducts .
Data Interpretation and Validation
Q. How should researchers address crystallographic disorder in spiro compounds?
Apply the SQUEEZE algorithm (PLATON) to model solvent-occupied voids. Refine occupancy factors for disordered methyl groups and validate via Hirshfeld surface analysis . Cross-check with 2D NOESY to confirm spatial proximities .
Q. What statistical methods reconcile conflicting bioactivity data across labs?
Use meta-analysis (random-effects model) to aggregate EC50 values from multiple studies. Apply Bland-Altman plots to assess inter-lab variability and confirm reproducibility via Cohen’s kappa coefficient (κ > 0.8) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
